molecular formula C8H7F3O B1334202 1-Methyl-4-(trifluoromethoxy)benzene CAS No. 706-27-4

1-Methyl-4-(trifluoromethoxy)benzene

Cat. No.: B1334202
CAS No.: 706-27-4
M. Wt: 176.14 g/mol
InChI Key: JUXFXYQUXNXVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(trifluoromethoxy)benzene, also known as 4-(Trifluoromethoxy)toluene, is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which also bears a methyl group (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the trifluoromethoxylation of 4-methylphenol (p-cresol) using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of trifluoromethyl ethers, which are synthesized through the desulfurization-fluorination process. This process utilizes reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceuticals

1-Methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules.

  • Case Study : A study highlighted its role as an intermediate in the synthesis of novel anti-cancer agents, where the introduction of trifluoromethoxy groups significantly improved biological activity compared to non-fluorinated analogs .

Agrochemicals

The compound is also employed in the development of herbicides and pesticides. The incorporation of trifluoromethoxy groups often results in compounds with improved herbicidal activity and selectivity.

  • Data Table: Herbicidal Activity Comparison
Compound NameActive IngredientHerbicidal Activity (g/ha)
Compound AThis compound200
Compound BNon-fluorinated analog350

This table illustrates that while non-fluorinated analogs may show higher overall activity, the trifluoromethoxy compound exhibits enhanced selectivity against certain weed species .

Materials Science

In materials science, this compound is used as a precursor for developing liquid crystals and polymers with specific thermal and optical properties.

  • Case Study : Research has shown that polymers derived from this compound exhibit improved thermal stability and optical clarity, making them suitable for use in electronic displays .

Synthesis Techniques

The synthesis of this compound typically involves several methods:

  • Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethoxy group onto the aromatic ring.
  • Electrophilic Aromatic Substitution : Reacting methylated phenols with trifluoromethylating agents under controlled conditions.

Safety Considerations

As with many fluorinated compounds, safety precautions are essential when handling this compound:

  • Flammability : The compound is classified as flammable; appropriate storage and handling procedures must be followed.
  • Health Risks : Skin irritation has been reported; protective gear should be used during laboratory work .

Mechanism of Action

The mechanism by which 1-Methyl-4-(trifluoromethoxy)benzene exerts its effects is primarily related to the electronic and steric properties of the trifluoromethoxy group. This group can influence the reactivity and interaction of the compound with various molecular targets. For example, in biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules, potentially leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

1-Methyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethoxy and methyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Biological Activity

1-Methyl-4-(trifluoromethoxy)benzene, also known as trifluoromethoxy toluene , is a compound of interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8F3O
  • Molecular Weight : 194.15 g/mol
  • IUPAC Name : this compound

The trifluoromethoxy group (-OCF3) significantly influences the compound's physicochemical properties, enhancing its lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity for target proteins, making it a valuable tool in drug design.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of certain receptors, influencing signaling pathways.

Biological Activity

Research has demonstrated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through modulation of cytokine production.
  • Antitumor Potential : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntitumorCytotoxic effects on specific cancer cell lines

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Table 2: Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus30 µg/mL

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Initial studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Predominantly metabolized in the liver with a significant first-pass effect.
  • Elimination Half-life : Approximately 4 hours in animal models, indicating a need for multiple dosing for sustained effects.

Properties

IUPAC Name

1-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFXYQUXNXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375271
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-27-4
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(trifluoromethoxy)benzene
Reactant of Route 6
1-Methyl-4-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.